

# Application Notes and Protocols for Targeted Sequencing Data Analysis with SavvyCNV

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For Researchers, Scientists, and Drug Development Professionals

## Introduction

Copy Number Variations (CNVs) are a significant class of structural genomic variants implicated in a wide range of human diseases, including cancers and developmental disorders. While whole-genome sequencing provides a comprehensive view of CNVs, targeted sequencing panels and exome sequencing are often more cost-effective and generate a large amount of data. A substantial portion of reads from targeted sequencing, often up to 70%, fall outside the intended target regions.[1][2] This "off-target" data represents a valuable and often underutilized resource for genome-wide CNV detection.

**Savvy**CNV is a powerful bioinformatics tool designed to leverage these off-target reads from targeted sequencing and exome data to call CNVs across the entire genome.[1][2][3] This allows for a more comprehensive analysis from existing datasets, potentially increasing diagnostic yield without the need for additional, costly experiments.[3][4][5] **Savvy**CNV analyzes read depth to identify deletions and duplications and has been shown to outperform other CNV callers in its ability to detect CNVs, especially those smaller than 200kbp, from off-target data.[2][6]

These application notes provide a detailed workflow for utilizing **Savvy**CNV to analyze targeted sequencing data, from initial library preparation to the final interpretation of CNV calls.



# **Experimental Workflow and Signaling Pathways**

The overall workflow for CNV analysis using targeted sequencing data and **Savvy**CNV involves several key stages, from sample preparation to data analysis. The following diagram illustrates the logical flow of this process.



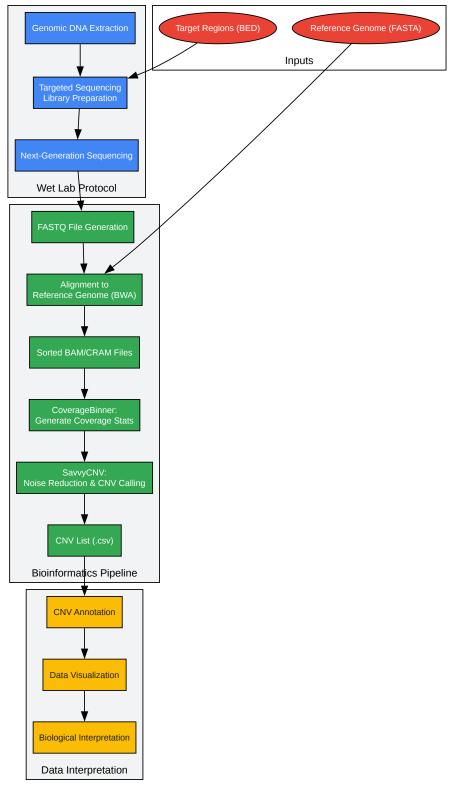


Figure 1: SavvyCNV Analysis Workflow

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Caption: Overall workflow from genomic DNA to biological interpretation of CNVs using **Savvy**CNV.

## **Experimental Protocols**

A crucial step in obtaining high-quality data for **Savvy**CNV analysis is the preparation of the targeted sequencing library. The following protocol provides a generalized methodology for this process. Specific details may vary based on the chosen target enrichment kit (e.g., Agilent SureSelect, Illumina DNA Prep with Enrichment).

Protocol 1: Targeted Sequencing Library Preparation

- Genomic DNA Extraction and QC:
  - Extract high-quality genomic DNA (gDNA) from the samples of interest (e.g., blood, tissue).
  - Quantify the extracted gDNA using a fluorometric method (e.g., Qubit) and assess its purity using a spectrophotometer (A260/A280 ratio of 1.8-2.0).
  - Evaluate gDNA integrity using gel electrophoresis. High molecular weight DNA is preferred.
- DNA Fragmentation:
  - Fragment the gDNA to the desired size range (typically 150-250 bp) using either enzymatic digestion or mechanical shearing (e.g., sonication).
- End Repair, A-tailing, and Adapter Ligation:
  - Perform end-repair to create blunt-ended DNA fragments.
  - Add a single 'A' nucleotide to the 3' ends of the fragments to facilitate the ligation of sequencing adapters.
  - Ligate sequencing adapters, which contain sequences for PCR amplification and binding to the sequencer flow cell, to the DNA fragments.



- Library Amplification (Pre-hybridization):
  - Amplify the adapter-ligated library using PCR to generate sufficient material for hybridization. Use a minimal number of cycles to avoid PCR bias.
- Target Enrichment (Hybridization):
  - Hybridize the amplified library with biotinylated probes specific to the genomic regions of interest.
  - Capture the probe-hybridized DNA fragments using streptavidin-coated magnetic beads.
  - Wash the beads to remove non-specifically bound, off-target DNA fragments.
- Library Amplification (Post-hybridization):
  - Amplify the captured, enriched library using PCR to add index sequences (barcodes) for multiplexing and to generate enough material for sequencing.
- Library Quantification and Quality Control:
  - Quantify the final library using qPCR to determine the concentration of sequenceable molecules.
  - Assess the size distribution of the final library using an automated electrophoresis system (e.g., Agilent Bioanalyzer).
- Sequencing:
  - Pool indexed libraries and sequence them on a compatible next-generation sequencing platform (e.g., Illumina NovaSeq).

## Data Analysis Workflow with SavvyCNV

The bioinformatics analysis begins with the raw sequencing data and culminates in a list of detected CNVs.

1. Data Pre-processing:



- FASTQ Generation: Raw sequencing data is converted to FASTQ format.
- Alignment: Reads are aligned to a reference human genome (e.g., hg19/GRCh37) using an aligner like BWA-MEM.[5]
- BAM/CRAM Generation: The aligned reads are stored in SAM/BAM format. For efficient storage, BAM files can be converted to the CRAM format, which requires the reference genome for decompression.[7][8] The resulting files should be sorted by coordinate.

#### 2. SavvyCNV Analysis:

The core of the CNV detection is performed using the SavvySuite of tools.[9]

Step 1: Generate Coverage Statistics with CoverageBinner

CoverageBinner processes the aligned BAM or CRAM files to create coverage statistics files. It divides the genome into bins and counts the number of reads in each.

#### Example Command:

Parameter	Description	Default Value
-R	Path to the reference genome FASTA file.	N/A (Required)
-0	Directory to write the output .coverageBinner files.	Current directory
-d	Bin size in base pairs.	200
-mmq	Minimum mapping quality for reads.	30

#### Step 2: Perform CNV Calling with SavvyCNV

SavvyCNV takes the .coverageBinner files as input, performs noise reduction, and calls CNVs.

Example Command:







Step 3: Joint Calling (Optional but Recommended)

For improved accuracy, especially with a large number of samples, a joint calling step can be performed.

Example Command:



SavvyCNV Parameter	Description	Default Value	Impact on Analysis
-d	Bin size in base pairs for CNV calling. Must be a multiple of the CoverageBinner bin size.	N/A (Required)	Larger bin sizes improve precision for large CNVs but may miss smaller ones. A good starting point for off-target analysis is 200,000.[3]
-trans	Transition probability for the Viterbi algorithm.	0.00001	Increasing this value increases sensitivity and the false positive rate.[10]
-SV	Number of singular vectors to remove for noise reduction.	5	This parameter helps in reducing systematic noise. It must be less than the number of samples.[10]
-case / -control	Designate samples as cases (for CNV calling) or controls (for building the reference).	All samples are cases.	Explicitly defining controls can improve accuracy.
-data	Outputs a file with the raw data used for CNV calling.	Not generated.	Useful for detailed inspection and visualization of read depth in specific regions.[9]
-headers	Adds a header to the output CNV list file.	No header.	Recommended for easier interpretation of the output file.[10]

# **Interpretation of SavvyCNV Output**



The primary output of **Savvy**CNV is a tab-separated cnv\_list.csv file. With the -headers option, the columns are as follows:

Column Header	Description	
Chromosome	The chromosome on which the CNV is located.	
CNV_start	The start coordinate of the CNV.	
CNV_end	The end coordinate of the CNV.	
Deletion_duplication	Indicates whether the CNV is a "deletion" or "duplication".	
Num_evidence_chunks	The number of genomic chunks (bins) that support the CNV call.	
Width_in_chunks	The total width of the CNV in chunks, including any noisy chunks within the region.	
Phred_score	The Phred-scaled quality score for the CNV call.  Higher scores indicate higher confidence.	
Phred_per_chunk	The Phred score divided by the width of the CNV in chunks. Values greater than 10 are typically associated with valid CNVs.[10]	
Relative_dosage	The estimated relative copy number (e.g., ~0.5 for a heterozygous deletion).	
Filename	The input .coverageBinner file corresponding to the sample.	

The log\_messages.txt file provides a summary for each sample, including a "noisyness" score, which should ideally be below 0.2 for reliable results.[10]

## Conclusion

**Savvy**CNV provides a robust and validated method for detecting genome-wide CNVs from the off-target reads of targeted sequencing experiments.[2][3][5] This approach maximizes the utility of existing sequencing data, offering a cost-effective means to increase the diagnostic



and research value of targeted sequencing studies. By following the detailed protocols and data analysis workflow outlined in these application notes, researchers can effectively integrate **Savvy**CNV into their analysis pipelines to gain deeper insights into the role of CNVs in their areas of interest.

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